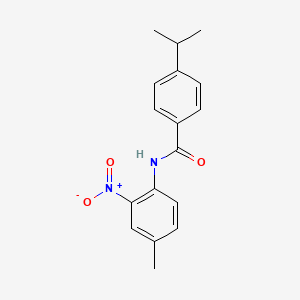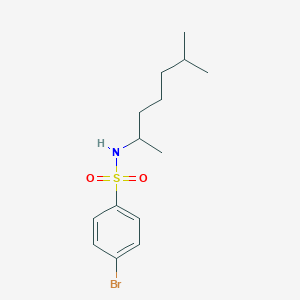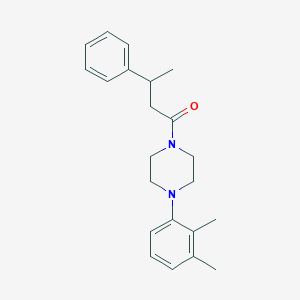
4-isopropyl-N-(4-methyl-2-nitrophenyl)benzamide
Vue d'ensemble
Description
4-isopropyl-N-(4-methyl-2-nitrophenyl)benzamide, also known as INH1, is a small molecule inhibitor that has been widely used in scientific research. INH1 is a potent inhibitor of the Rho-associated protein kinase (ROCK) family of serine/threonine kinases. ROCKs are key regulators of actin cytoskeleton dynamics, cell migration, and cell adhesion. INH1 has been shown to have potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
4-isopropyl-N-(4-methyl-2-nitrophenyl)benzamide inhibits ROCKs by binding to the ATP-binding site of the kinase domain. This results in the inhibition of ROCK-mediated phosphorylation of downstream targets such as myosin light chain and LIM kinase. This leads to the disruption of actin cytoskeleton dynamics, cell migration, and cell adhesion.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell migration, invasion, and metastasis. It has also been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropyl-N-(4-methyl-2-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of ROCKs and can be used at low concentrations. It has been extensively characterized in vitro and in vivo and has been shown to have potential therapeutic applications in various diseases. However, this compound also has some limitations. It is a small molecule inhibitor and may have off-target effects. It may also have limited efficacy in certain disease models.
Orientations Futures
There are several future directions for the research on 4-isopropyl-N-(4-methyl-2-nitrophenyl)benzamide. One direction is to study the potential therapeutic applications of this compound in cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more potent and selective inhibitors of ROCKs based on the structure of this compound. Further studies are also needed to determine the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
4-isopropyl-N-(4-methyl-2-nitrophenyl)benzamide has been extensively used in scientific research to study the role of ROCKs in various cellular processes. It has been shown to inhibit ROCK1 and ROCK2 with high potency and selectivity. This compound has been used to study the role of ROCKs in cancer cell migration, invasion, and metastasis. It has also been used to study the role of ROCKs in cardiovascular diseases such as hypertension and atherosclerosis. This compound has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)13-5-7-14(8-6-13)17(20)18-15-9-4-12(3)10-16(15)19(21)22/h4-11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMZPOBNUTWRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B3981254.png)


![1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3981278.png)


![3-(butyrylamino)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]benzamide](/img/structure/B3981294.png)


![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3981324.png)
![N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3981329.png)
![2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide](/img/structure/B3981333.png)

